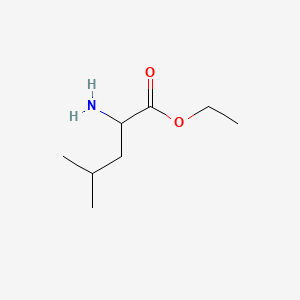

Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

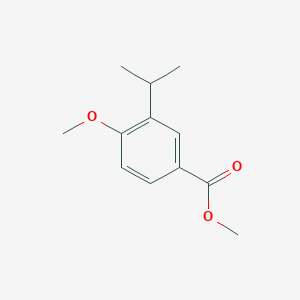

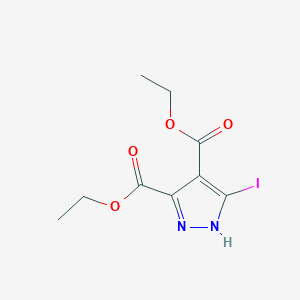

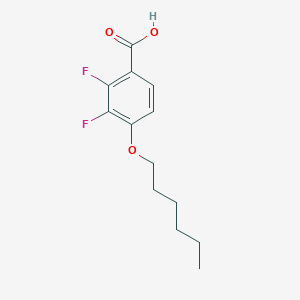

Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt) is a compound that has been synthesized and characterized for scientific research purposes. It is also known as ®-Ethyl 2-amino-4-methylpentanoate hydrochloride .

Molecular Structure Analysis

The IUPAC name of this compound is ethyl (2R)-2-amino-4-methylpentanoate hydrochloride . The InChI code is 1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1 .Physical and Chemical Properties Analysis

The molecular weight of Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt) is 195.69 . It is a solid at room temperature . The compound should be stored sealed in a dry place at room temperature .Applications De Recherche Scientifique

Toxicology and Environmental Impact

Ethylmercury Toxicology : Ethylmercury-containing compounds, such as Thimerosal, have been studied for their ability to cross the blood-brain barrier and accumulate in the brain, leading to toxicity. These studies contribute to understanding the toxicological profiles of ethyl compounds and their safety in medical applications (Kern et al., 2019).

Ethyl Compounds in Agriculture : Research on 1-Methylcyclopropene (1-MCP), an ethylene perception inhibitor, highlights its effects on fruits and vegetables, demonstrating the potential of ethyl compounds in improving post-harvest quality and extending shelf life (Watkins, 2006).

Pharmacological Applications

- Ethyl Ester Derivatives : The pharmacological effects of various ethyl ester derivatives, such as Icosapent Ethyl, have been explored for their potential in treating hypertriglyceridemia and reducing cardiovascular risk. These studies suggest the wide-ranging therapeutic potentials of ethyl compounds in medicine (Kim & McCormack, 2014).

Mechanisms of Action

- Pleiotropic Effects of EPA (Eicosapentaenoic Acid) : The pleiotropic mechanisms of action of EPA, an omega-3 fatty acid, have been reviewed, including anti-inflammatory and anti-aggregatory effects. Such studies highlight the multifunctional roles that ethyl derivatives can play in human health (Nelson et al., 2021).

Safety and Hazards

The safety information available indicates that Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt) has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Ethyl 2-amino-4-methylpentanoate, also known as Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt), is a derivative of leucine . Leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation . .

Mode of Action

As a leucine derivative, it may interact with the same targets as leucine, potentially influencing protein synthesis and metabolic regulation

Biochemical Pathways

Given its structural similarity to leucine, it may be involved in similar pathways, such as the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription

Result of Action

As a leucine derivative, it may influence protein synthesis and metabolic regulation . .

Propriétés

IUPAC Name |

ethyl 2-amino-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLJVBIRIXQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875770 |

Source

|

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-40-0, 2743-60-4 |

Source

|

| Record name | Ethyl L-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.